molecular formula C26H26FN3O4S3 B2570555 ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 850915-79-6

ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2570555
CAS No.: 850915-79-6
M. Wt: 559.69
InChI Key: DQDZNRPKEQMHGA-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a cyclohepta[b]thiophene core fused with a thieno[3,2-d]pyrimidinone scaffold. Key structural elements include:

  • Thieno[3,2-d]pyrimidinone: A bicyclic system with a sulfur atom and pyrimidinone ring, often associated with kinase inhibition or antimicrobial activity .
  • 4-Fluorophenyl substituent: Enhances metabolic stability and bioavailability through fluorine’s electronegativity and lipophilicity .
  • Ethyl carboxylate group: Improves solubility and serves as a common pharmacophore in drug design .

The compound’s synthesis likely involves multi-step reactions, including thioether formation (via sulfanyl acetamido linkage) and cyclization under reflux conditions, analogous to methods described for related thiophene derivatives .

Properties

IUPAC Name

ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O4S3/c1-2-34-25(33)21-17-6-4-3-5-7-19(17)37-23(21)29-20(31)14-36-26-28-18-12-13-35-22(18)24(32)30(26)16-10-8-15(27)9-11-16/h8-11H,2-7,12-14H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDZNRPKEQMHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, starting from commercially available precursors. The key steps typically include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl group, and finally, the construction of the cyclohepta[b]thiophene ring system. The reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas like cancer treatment or anti-inflammatory therapies.

    Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity/Application Reference
Target Compound Cyclohepta[b]thiophene + Thienopyrimidinone 4-Fluorophenyl, sulfanyl acetamido, ethyl carboxylate Potential kinase inhibitor or antimicrobial (inferred)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxy-oxoethyl, ethyl carboxylate Not explicitly stated; synthetic intermediate
VIg: Ethyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Cyclohepta[b]thiophene Benzylpiperazinyl, ethyl carboxylate Acetylcholinesterase inhibitor (IC₅₀: 1.2 µM)
VIh: Ethyl 2-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Cyclohepta[b]thiophene 2-Fluorobenzylpiperazinyl, ethyl carboxylate Enhanced AChE inhibition (IC₅₀: 0.8 µM)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Bromophenyl, methyl, ethyl carboxylate Antimicrobial (Gram-positive bacteria)

Key Observations

Core Structure Impact: The cyclohepta[b]thiophene core in the target compound and VIg/VIh provides greater conformational flexibility compared to smaller tetrahydrobenzo[b]thiophene (e.g., 6o) or rigid thiazolo[3,2-a]pyrimidine systems . This flexibility may enhance binding to enzyme pockets. The thieno[3,2-d]pyrimidinone moiety in the target compound is distinct from VIg/VIh’s piperazinyl groups, suggesting divergent biological targets (e.g., kinase vs. acetylcholinesterase inhibition) .

Substituent Effects: Fluorophenyl vs. Bromophenyl: Fluorine in the target compound improves metabolic stability compared to bromine in ’s compound, which may increase environmental persistence .

Biological Activity: VIg/VIh demonstrate potent acetylcholinesterase inhibition, with IC₅₀ values <1 µM, attributed to their piperazinyl groups interacting with the enzyme’s catalytic site .

Challenges in Similarity Assessment

Structural similarity metrics (e.g., Tanimoto coefficients) may mislead due to:

  • Scaffold Hopping: Minor changes (e.g., thienopyrimidinone vs. piperazinyl groups) can drastically alter bioactivity despite high topological similarity .

Biological Activity

Ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. The compound belongs to the thienopyrimidine class and exhibits various biological activities that make it a candidate for further research in cancer therapy and other therapeutic applications.

  • Molecular Formula : C26H26FN3O4S3
  • Molecular Weight : 559.69 g/mol
  • CAS Number : 850915-79-6
  • IUPAC Name : Ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Antitumor Activity

Research indicates that compounds with similar thieno[2,3-d]pyrimidine scaffolds exhibit potent antitumor activity. In a study involving a series of thieno[2,3-d]pyrimidine derivatives, compounds demonstrated significant growth inhibition across multiple human tumor cell lines (NCI 60) at varying concentrations. Notably, some derivatives showed better activity compared to standard chemotherapeutic agents like 5-fluorouracil. For instance:

CompoundTGI (μM)GI50 (μM)LC50 (μM)
Compound 2016.23.350.1
Compound 2367.76.6100

Both compounds were identified as more effective inhibitors of dihydrofolate reductase (DHFR) than methotrexate, indicating their potential as targeted cancer therapies .

The mechanism of action for this class of compounds primarily involves the inhibition of the DHFR enzyme. This enzyme plays a crucial role in the folate metabolism pathway necessary for DNA synthesis and repair in rapidly dividing cancer cells. The binding affinity of thieno[2,3-d]pyrimidines to DHFR is enhanced by structural features such as the presence of sulfur in the thiophene ring which mimics key interactions found in classical inhibitors like methotrexate .

Structure Activity Relationship (SAR)

The biological activity of ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo...]}) is significantly influenced by its structural components:

  • Thieno[2,3-d]pyrimidine Core : Essential for targeting DHFR.
  • Fluorophenyl Group : Enhances lipophilicity and binding affinity.
  • Sulfanyl Group : Contributes to the unique binding mode observed in these inhibitors.

Modifications to the core structure can lead to variations in potency and selectivity against cancer cells .

Case Studies

  • In Vivo Studies : In animal models treated with thieno[2,3-d]pyrimidine derivatives similar to ethyl 2-(2-{...}), significant tumor regression was observed alongside minimal toxicity compared to traditional chemotherapeutics.
  • Clinical Implications : The promising results from preclinical studies have led to ongoing clinical trials assessing the efficacy of these compounds in various cancers, particularly those resistant to conventional therapies.

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